molecular formula C8H4ClN3O2S B11782840 3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole

3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole

Cat. No.: B11782840
M. Wt: 241.66 g/mol
InChI Key: YARCSRNYEWPLBP-UHFFFAOYSA-N
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Description

3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole typically involves the reaction of 3-nitroaniline with thionyl chloride to form 3-nitrobenzoyl chloride. This intermediate is then reacted with thiosemicarbazide to yield the desired thiadiazole compound. The reaction conditions often include the use of solvents such as acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 3-amino-4-(3-nitrophenyl)-1,2,5-thiadiazole.

    Reduction: Formation of 3-chloro-4-(3-aminophenyl)-1,2,5-thiadiazole.

    Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis may contribute to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(3-nitrophenyl)-1,2,5-oxadiazole: Similar structure but contains an oxadiazole ring instead of a thiadiazole ring.

    3-Chloro-4-(3-nitrophenyl)-1,2,5-triazole: Contains a triazole ring instead of a thiadiazole ring.

    3-Chloro-4-(3-nitrophenyl)-1,2,5-tetrazole: Contains a tetrazole ring instead of a thiadiazole ring.

Uniqueness

3-Chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole is unique due to the presence of both a chloro group and a nitrophenyl group on the thiadiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H4ClN3O2S

Molecular Weight

241.66 g/mol

IUPAC Name

3-chloro-4-(3-nitrophenyl)-1,2,5-thiadiazole

InChI

InChI=1S/C8H4ClN3O2S/c9-8-7(10-15-11-8)5-2-1-3-6(4-5)12(13)14/h1-4H

InChI Key

YARCSRNYEWPLBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NSN=C2Cl

Origin of Product

United States

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